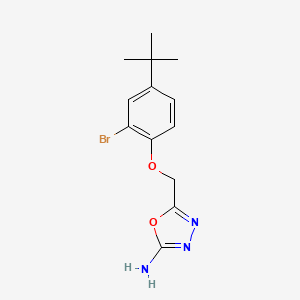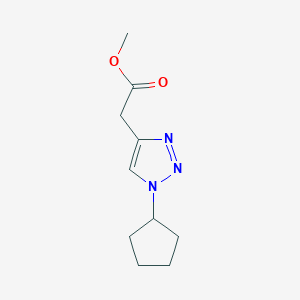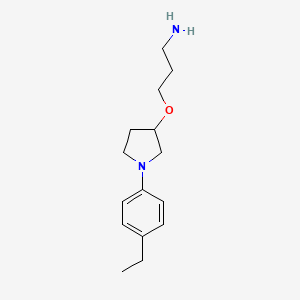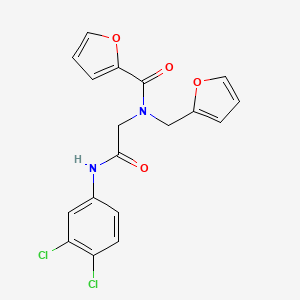
5-(Pyridin-2-ylmethyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-2-ylmethyl)thiazol-2-amine: is a heterocyclic compound that features both a thiazole and a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a pyridine ring further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-ylmethyl)thiazol-2-amine typically involves the reaction of a thiazole derivative with a pyridine derivative under specific conditions. One common method involves the condensation of 2-aminothiazole with 2-pyridinecarboxaldehyde in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 5-(Pyridin-2-ylmethyl)thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
科学的研究の応用
Chemistry: 5-(Pyridin-2-ylmethyl)thiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new antibiotics and antiviral agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that thiazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 5-(Pyridin-2-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to the death of bacterial cells . In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and survival, inducing apoptosis (programmed cell death) .
類似化合物との比較
2-(Pyridin-2-yl)thiazole: Similar structure but lacks the amine group, resulting in different reactivity and biological activity.
5-(Pyridin-2-ylmethyl)thiazole: Similar structure but lacks the amine group, affecting its chemical properties and applications.
2-(Pyridin-2-ylmethyl)thiazole: Similar structure but with different substitution patterns, leading to variations in activity and use.
Uniqueness: 5-(Pyridin-2-ylmethyl)thiazol-2-amine is unique due to the presence of both the pyridine and thiazole rings, along with an amine group. This combination enhances its reactivity and allows for a wide range of chemical modifications.
特性
分子式 |
C9H9N3S |
|---|---|
分子量 |
191.26 g/mol |
IUPAC名 |
5-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)5-7-3-1-2-4-11-7/h1-4,6H,5H2,(H2,10,12) |
InChIキー |
CYPWYUXFLGIQMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CC2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)





![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)



![2-Bromo-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11778536.png)



